molecular formula C22H16FN3O2S B14216626 3-fluoro-N-{[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}benzamide CAS No. 590394-08-4

3-fluoro-N-{[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}benzamide

Cat. No.: B14216626
CAS No.: 590394-08-4
M. Wt: 405.4 g/mol
InChI Key: BBIFPBGCQKPCRD-UHFFFAOYSA-N
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Description

3-fluoro-N-{[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}benzamide is a complex organic compound known for its unique chemical structure and properties This compound belongs to the class of benzamides and is characterized by the presence of a fluorine atom, a benzoxazole ring, and a carbamothioyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-N-{[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}benzamide typically involves multi-step organic reactions. The process begins with the preparation of the benzoxazole ring, followed by the introduction of the fluorine atom and the carbamothioyl group. Common reagents used in these reactions include fluorinating agents, thionyl chloride, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Quality control measures, including chromatography and spectroscopy, are essential to verify the compound’s identity and purity.

Chemical Reactions Analysis

Types of Reactions

3-fluoro-N-{[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The fluorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, or chromium trioxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of suitable solvents and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of various substituted derivatives.

Scientific Research Applications

3-fluoro-N-{[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}benzamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-fluoro-N-{[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 3-fluoro-N-(3-methoxyphenyl)benzamide
  • 3-fluoro-N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]benzamide
  • 3-fluoro-N-[(2-methylphenyl)carbamothioyl]benzamide

Uniqueness

3-fluoro-N-{[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}benzamide stands out due to its unique combination of a fluorine atom, benzoxazole ring, and carbamothioyl group. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications. Its ability to undergo diverse chemical reactions and its potential therapeutic properties further highlight its uniqueness compared to similar compounds.

Properties

CAS No.

590394-08-4

Molecular Formula

C22H16FN3O2S

Molecular Weight

405.4 g/mol

IUPAC Name

3-fluoro-N-[[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl]benzamide

InChI

InChI=1S/C22H16FN3O2S/c1-13-4-2-6-15(10-13)21-25-18-12-17(8-9-19(18)28-21)24-22(29)26-20(27)14-5-3-7-16(23)11-14/h2-12H,1H3,(H2,24,26,27,29)

InChI Key

BBIFPBGCQKPCRD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=NC3=C(O2)C=CC(=C3)NC(=S)NC(=O)C4=CC(=CC=C4)F

Origin of Product

United States

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